

# Aurintricarboxylic Acid: A Comprehensive Technical Guide for Laboratory Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Aurintricarboxylic acid** (ATA) is a polyanionic, polyaromatic compound widely utilized in biomedical research for its potent inhibitory effects on a variety of cellular processes.[1] A key mechanism of action for ATA is its ability to interfere with protein-nucleic acid interactions, which underpins its broad utility as an inhibitor of various enzymes, including nucleases and topoisomerases.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of ATA, its inhibitory activities, and detailed protocols for its application in a laboratory setting.

## **Chemical and Physical Properties**

**Aurintricarboxylic acid** is commercially available as a free acid or its triammonium salt, with the latter showing improved solubility in aqueous solutions.[4] The compound is a dark red to brown powder.[2]



Property	Value	Reference(s)	
Chemical Formula	C22H14O9 [2]		
Molar Mass	422.345 g⋅mol <sup>-1</sup> [2]		
Appearance	Dark red to brown powder [2]		
Melting Point	300 °C (572 °F; 573 K) [2]		
CAS Number	4431-00-9		
Solubility	Insoluble in water (free acid).  [5] The triammonium salt is soluble in water (5 mg/ml), ethanol (~10 mg/ml), DMSO (~20 mg/ml), and dimethylformamide (DMF) (~20 mg/ml).[6][7] It is sparingly soluble in PBS (pH 7.2) at approximately 0.1 mg/ml.[6] Solubility is increased in alkaline conditions, such as 0.1 M NaOH (35 mg/mL).[4][8]		
Storage	Store at 10-30°C.[8] Aqueous solutions are not recommended for storage for more than one day.[6]		

## **Inhibitory Activities of Aurintricarboxylic Acid**

ATA is a broad-spectrum inhibitor, targeting a range of enzymes and cellular processes. Its inhibitory activity is often attributed to its polymeric nature in solution, which allows it to compete with nucleic acids for binding to active sites on proteins.[9]



Target	Assay Type	IC50 / Kə	Reference(s)
DNA Topoisomerase II (yeast)	Relaxation Assay	~75 nM	[1][10]
DNA Topoisomerase II (in vitro)	Not specified	≤ 0.2 µM	[11]
μ-Calpain	Not specified	22 μΜ	
m-Calpain	Not specified	10 μΜ	
TWEAK-Fn14 Signaling	NF-кВ Reporter Assay	0.6 μΜ	[1]
Cystathionine-γ-lyase (CSE)	Not specified	0.6 μΜ	[12]
miRNA function modifier	Not specified	0.47 μΜ	[12]
P2X1 Receptors	Two-electrode voltage clamp	8.6 nM	[12]
P2X3 Receptors	Two-electrode voltage clamp	72.9 nM	[12]
SARS-CoV-2 RdRp	RNA replication inhibition	56 nM	[13]
DNase I	Tryptophan fluorescence quenching	K <sub>ə</sub> = 9.019 μM	[14]
RNase A	Tryptophan fluorescence quenching	K <sub>ə</sub> = 2.33 μM	[14]
Reverse Transcriptase	Tryptophan fluorescence quenching	K <sub>ə</sub> = 0.255 μM	[14]
Taq Polymerase	Tryptophan fluorescence	K <sub>ə</sub> = 81.97 μM	[14]



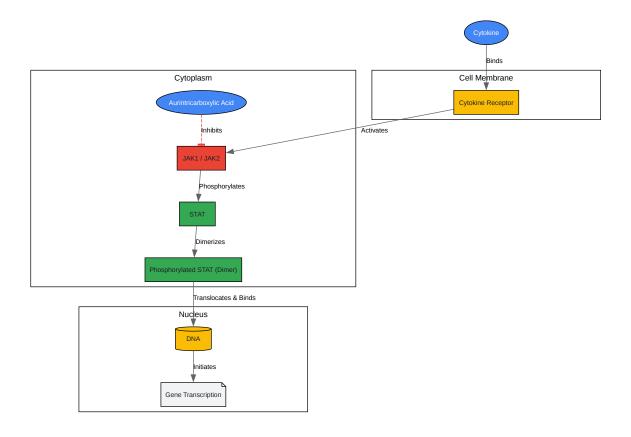
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## Signaling Pathways Modulated by Aurintricarboxylic Acid

ATA has been shown to modulate several key signaling pathways, primarily through its inhibitory actions.

## **JAK/STAT Signaling Pathway**

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling.[14] ATA has been shown to interfere with this pathway by inhibiting the activity of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT proteins.[15] This leads to a downstream reduction in the expression of target genes.[15]



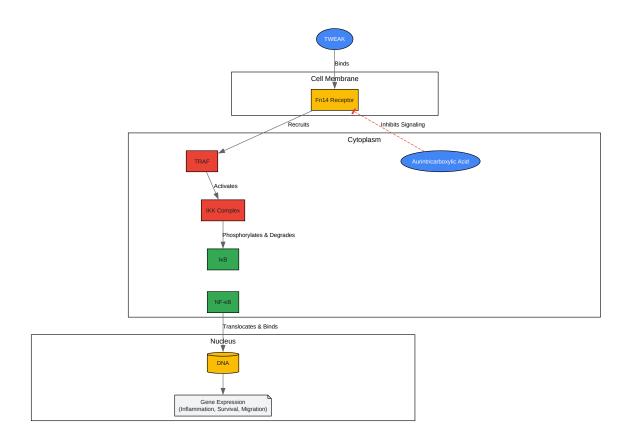


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ATA Inhibition of the JAK/STAT Signaling Pathway.

## **TWEAK-Fn14 Signaling Pathway**

The TWEAK-Fn14 signaling pathway is involved in processes such as inflammation, cell migration, and survival. ATA has been identified as a selective inhibitor of this pathway, suppressing TWEAK-Fn14-mediated NF- $\kappa$ B activation. This inhibition is achieved without affecting TNF $\alpha$ -TNFR-driven signaling.



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ATA Inhibition of the TWEAK-Fn14 Signaling Pathway.

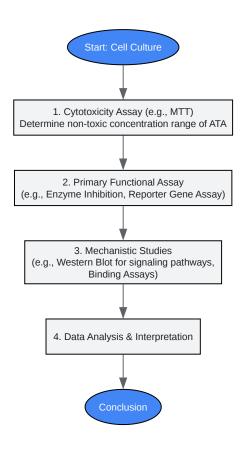
## **Experimental Protocols**



The following are detailed methodologies for key experiments utilizing **Aurintricarboxylic Acid**.

## **General Experimental Workflow**

A typical workflow for investigating the effects of ATA involves a series of steps from initial cytotoxicity assessment to more specific functional assays.



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General Experimental Workflow for Studying ATA Effects.

## **Topoisomerase II Relaxation Assay**

This assay measures the ability of ATA to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:



- Purified human topoisomerase IIα or IIβ
- Supercoiled plasmid DNA (e.g., pBR322)
- 10x Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl<sub>2</sub>, 5 mM DTT, 10 mM ATP, 300 μg/mL BSA)
- Aurintricarboxylic Acid stock solution (in an appropriate solvent like DMSO or water)
- Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- 1% Agarose gel in 1x TAE buffer
- Ethidium bromide or other DNA stain
- Nuclease-free water

#### Procedure:

- Prepare reaction mixtures on ice in a total volume of 20 μL.
- To each tube, add:
  - 2 μL of 10x Topoisomerase II Reaction Buffer
  - 1 μL of supercoiled pBR322 DNA (e.g., 0.5 μg/μL)
  - Varying concentrations of ATA or solvent control.
  - $\circ$  Nuclease-free water to a final volume of 19  $\mu$ L.
- Initiate the reaction by adding 1  $\mu$ L of purified topoisomerase II enzyme.
- Incubate the reactions at 37°C for 30 minutes.[11]
- Stop the reaction by adding 4 μL of Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel and perform electrophoresis.[11]



- Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
- Analyze the results: Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled form with increasing ATA concentration.

## General Nuclease Inhibition Assay (e.g., RNase A)

This protocol can be adapted to assess the inhibitory effect of ATA on various nucleases.

#### Materials:

- Purified nuclease (e.g., RNase A)
- Substrate (e.g., total RNA or a fluorescently labeled RNA oligonucleotide)
- Assay Buffer (specific to the enzyme)
- Aurintricarboxylic Acid stock solution
- 96-well microplate (black, for fluorescent assays)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the ATA stock solution in the assay buffer.
- In a 96-well plate, add the diluted ATA solutions or solvent control.
- Add the purified nuclease to each well and incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
- Initiate the reaction by adding the substrate to all wells.
- Immediately measure the fluorescence or absorbance at time zero and then at regular intervals.
- Calculate the percentage of inhibition for each ATA concentration relative to the solvent control.



• Plot the percentage of inhibition against the ATA concentration to determine the IC<sub>50</sub> value.

## **MTT Cell Viability Assay**

This colorimetric assay is used to determine the cytotoxic effects of ATA on a cell line of interest.

#### Materials:

- · Cells of interest
- · Complete cell culture medium
- Aurintricarboxylic Acid stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[16]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17][18]
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
- Prepare serial dilutions of ATA in complete culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of ATA or a vehicle control.
- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[17]
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]



- · Carefully remove the medium containing MTT.
- Add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.[17]
   [18]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
   [6]
- Calculate the percentage of cell viability for each ATA concentration relative to the vehicletreated control.

## **Safety Precautions**

**Aurintricarboxylic acid** is considered hazardous. It can cause skin, eye, and respiratory tract irritation. Always handle ATA in a well-ventilated area, and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately and thoroughly with water. Refer to the Safety Data Sheet (SDS) for complete safety information.

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